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Compound Focus: Calendulaglycoside B

CAS No.: 126577-19-3

Cat. No.: S2690641

Get Quote

Chemical Profile of Calendulaglycoside B

Property Description

IUPAC Name Information not available in search results

Chemical Formula C₄₈H₇₆O₁₉ [1]

Molecular Weight Information not available in search results

CAS Number Information not available in search results

Classification Triterpene saponin (Oleanolic acid glycoside) [2]

Related Compounds Calendulaglycoside A, Calendulaglycoside C, Calendulosides [3]

Pharmacological Context from Related Research

Your search for detailed information on Calendulaglycoside B comes at a time when research on Calendula

officinalis compounds is advancing, particularly regarding their antiviral potential. Although specific

mechanistic pathways for Calendulaglycoside B are not fully mapped, recent studies on closely related

compounds provide a valuable research context:
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Promising Molecular Targets: A 2021 study investigated Calendulaglycoside A for its potential to

inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication [2].
Computational models suggested that its binding affinity could be superior to a co-crystallized

inhibitor (N3), indicating high potential for intrinsic activity against this target [2].
Critical Functional Groups: The antiviral activity of these triterpenes appears to depend significantly

on specific structural features. Molecular dynamics simulations highlight the important role of the 17β-
glucosyl and carboxylic 3α-galactosyl moieties in forming stable electrostatic interactions with the

Mpro enzyme [2].
Advanced Analytical Techniques: Current research employs sophisticated methods like UPLC-
PDA-HRMS (Ultra-Performance Liquid Chromatography with Photodiode Array and High-Resolution
Mass Spectrometric detection) to identify and compare metabolites in different Calendula flower

types, which is key for standardizing raw materials [3].

Research Gaps and Future Directions

The current body of evidence has some limitations that your research or whitepaper could address:

Limited Target Diversity: Most recent high-profile studies focus on a single target (SARS-CoV-2

Mpro). The activity of Calendulaglycoside B against other therapeutically relevant targets remains
largely unexplored.

From In Silico to In Vivo: The promising computational findings for related compounds require
validation through in vitro and in vivo experimental studies to confirm efficacy and mechanism of

action [2].
Material Sourcing Considerations: The metabolite profile, and thus potential activity, of Calendula
extracts can be influenced by the plant cultivar and the proportion of different flower types (ligulate vs.
tubular) [3]. This is a critical factor for reproducible research.

Proposed Signaling Pathway Investigation

Based on the identified research focus, here is a proposed framework for a signaling pathway that could be

experimentally validated for Calendulaglycoside B. This diagram outlines a logical flow from cellular entry

to a potential therapeutic outcome, drawing on the context of related research.
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Experimental Validation Flow
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This proposed pathway maps the logical journey of Calendulaglycoside B from cellular entry to a

therapeutic effect, alongside the necessary stages of experimental validation.

How to Propose Experimental Protocols

While the search results did not contain explicit, step-by-step protocols for studying Calendulaglycoside B,

they point to the standard methodologies used in the field. You can structure your experimental approach as
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follows:

Molecular Docking & Dynamics

Objective: To predict the binding affinity and stability of Calendulaglycoside B with a target
protein (e.g., SARS-CoV-2 Mpro).

Method: Perform molecular docking against a crystallographic structure (e.g., PDB ID: 6LU7)
followed by a 100 ns Molecular Dynamics (MD) simulation in an explicit solvent model.

Analyze RMSD, RMSF, and binding free energy (e.g., via MM/PBSA) [2].

In Vitro Antiviral or Bioactivity Assay

Objective: To experimentally confirm the inhibitory activity predicted in silico.

Method: Use a cell-based assay (e.g., plaque reduction or cytopathic effect assay) infected
with a target virus, or a relevant enzymatic assay. Treat with purified Calendulaglycoside B
and measure the IC₅₀ value [2].

Compound Isolation and Analysis

Objective: To obtain a pure sample of Calendulaglycoside B from plant material.

Method: Extract dried Calendula officinalis aerial parts with methanol. Fractionate the extract
using RP-18 column chromatography, eluting with a MeOH/H₂O gradient. Further purify active

fractions using silica gel CC with chloroform:methanol:water mixtures. Identify and confirm the
structure using UPLC-PDA-HRMS and NMR [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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calendulaglycoside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/b2690641#oleanolic-acid-glycoside-calendulaglycoside-b
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s2690641?utm_src=pdf-bulk
https://www.smolecule.com/products/s2690641?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

